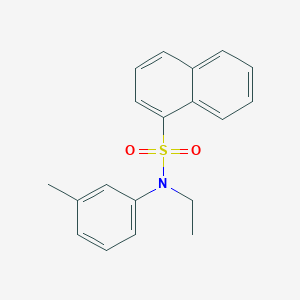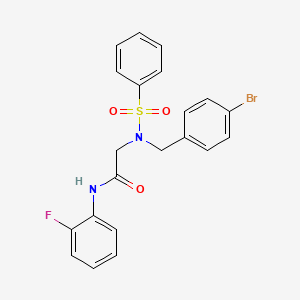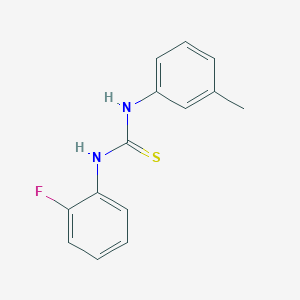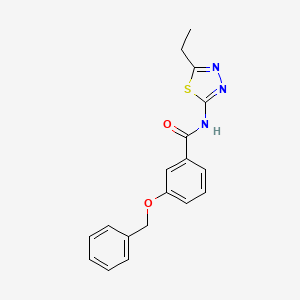
2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as CPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. CPAA is a pyridinecarboxamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Wirkmechanismus
The exact mechanism of action of 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and signaling pathways in the brain. 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in regulating mood, behavior, and cognition. 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway, which are involved in regulating inflammation and gene expression.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including neuroprotection, analgesia, anti-inflammation, and gene regulation. 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to protect neurons from oxidative stress and excitotoxicity, which are two key mechanisms involved in the development of neurodegenerative diseases. 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has also been shown to exhibit analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation. In addition, 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to regulate the expression of various genes, making it a useful tool for gene regulation studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide in lab experiments is that it exhibits a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. Another advantage is that 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide. One direction is to further investigate its neuroprotective effects and potential use as a treatment for neurodegenerative diseases. Another direction is to explore its potential as a treatment for pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide and its effects on various signaling pathways and gene expression. Finally, there is potential for the development of new derivatives of 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide with improved efficacy and selectivity for specific biological targets.
Synthesemethoden
2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide can be synthesized using a variety of methods, including the reaction of 3-chlorophenol and 6-methyl-2-pyridinecarboxylic acid with thionyl chloride, followed by reaction with acetamide. Other methods include the reaction of 3-chlorophenol and 6-methyl-2-pyridinecarboxylic acid with oxalyl chloride, followed by reaction with acetamide, or the reaction of 3-chlorophenol and 6-methyl-2-pyridinecarboxylic acid with phosphorus pentachloride, followed by reaction with acetamide.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to exhibit analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation. In biochemistry, 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been studied for its effects on the expression of various genes, making it a useful tool for gene regulation studies.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-10-4-2-7-13(16-10)17-14(18)9-19-12-6-3-5-11(15)8-12/h2-8H,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZRAEPNRBZHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5849190.png)



![1-[(2,6-dichlorobenzylidene)amino]-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide](/img/structure/B5849216.png)

![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5849227.png)





